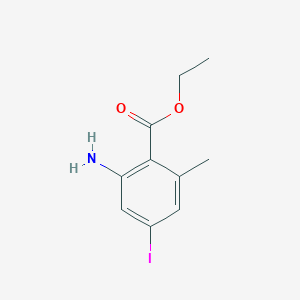
Ethyl 2-amino-4-iodo-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-iodo-6-methylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂INO₂ and a molecular weight of 305.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a methyl group attached to a benzoate ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-iodo-6-methylbenzoate typically involves the iodination of a precursor compound followed by esterification. One common method includes the following steps:
Iodination: A precursor compound, such as 2-amino-6-methylbenzoic acid, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the benzoate ring.
Esterification: The iodinated intermediate is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 2-amino-4-iodo-6-methylbenzoic acid.
Applications De Recherche Scientifique
Ethyl 2-amino-4-iodo-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-iodo-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-4-bromo-6-methylbenzoate
- Ethyl 2-amino-4-chloro-6-methylbenzoate
- Ethyl 2-amino-4-fluoro-6-methylbenzoate
Uniqueness
Ethyl 2-amino-4-iodo-6-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs .
Propriétés
Formule moléculaire |
C10H12INO2 |
|---|---|
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
ethyl 2-amino-4-iodo-6-methylbenzoate |
InChI |
InChI=1S/C10H12INO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |
Clé InChI |
KVBSLJJKKUQFQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1C)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


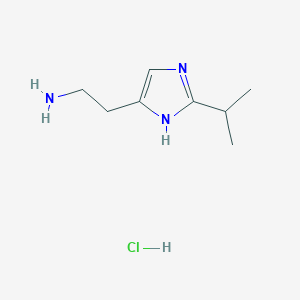



![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
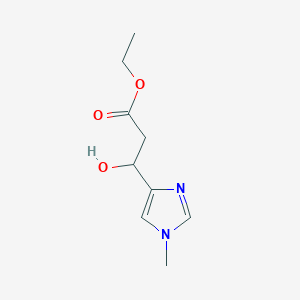


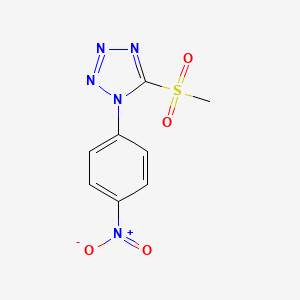
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
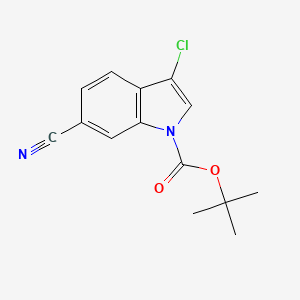
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)

![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
